

Spectroscopic Profile of (2-Thiazolyl)methylamine (CAS 55661-33-1): A Technical Guide

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Compound of Interest

Compound Name: Thiazol-2-ylmethanamine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for (2-Thiazolyl)methylamine, CAS number 55661-33-1. The information presented herein is intended to support research and development activities by offering detailed insights into the structural characterization of this compound through Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis.

Chemical Identity

Chemical Name	(2-Thiazolyl)methylamine
Synonyms	1,3-Thiazol-2-ylmethylamine, 2-(Aminomethyl)thiazole
CAS Number	55661-33-1
Molecular Formula	C ₄ H ₆ N ₂ S
Molecular Weight	114.17 g/mol [1]
Structure	A primary amine attached to a thiazole ring via a methylene bridge.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for (2-Thiazolyl)methylamine.

Nuclear Magnetic Resonance (NMR) Data

¹H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
7.7	Doublet	1H	2.0	Thiazole ring proton
7.25	Doublet	1H	2.0	Thiazole ring proton
4.2	Singlet	2H	-	Methylene protons (-CH ₂ -)
1.7	Broad Singlet	2H	-	Amine protons (-NH ₂)

Note: Data obtained in CDCl₃ at 250 MHz.[\[2\]](#)

Infrared (IR) Spectroscopic Data

While a specific experimental spectrum for (2-Thiazolyl)methylamine is not readily available in the public domain, the expected characteristic IR absorption bands based on its functional groups are presented below.

Wavenumber Range (cm ⁻¹)	Intensity	Vibration	Functional Group
3400-3250	Medium, Sharp (two bands)	N-H Stretch	Primary Amine (-NH ₂)
3100-3000	Medium to Weak	C-H Stretch	Aromatic (Thiazole ring)
2950-2850	Medium to Weak	C-H Stretch	Aliphatic (Methylene group)
1650-1580	Medium	N-H Bend	Primary Amine (-NH ₂)
~1600 and ~1470	Medium to Weak	C=C and C=N Stretch	Thiazole ring
1450-1400	Medium	CH ₂ Scissoring	Methylene group
1250-1020	Medium	C-N Stretch	Amine

Mass Spectrometry (MS) Data

Specific experimental mass spectrometry data for (2-Thiazolyl)methylamine is not publicly available. However, based on its molecular weight of 114.17 g/mol, the expected molecular ion peak ([M]⁺) in an electron ionization (EI) mass spectrum would appear at m/z 114.

Experimental Protocols

Detailed methodologies for the acquisition of the cited and expected spectroscopic data are provided below.

¹H NMR Spectroscopy

Objective: To determine the proton environment in the molecular structure of (2-Thiazolyl)methylamine.

Instrumentation: 250 MHz Nuclear Magnetic Resonance Spectrometer.

Sample Preparation:

- A sample of approximately 5-10 mg of (2-Thiazolyl)methylamine was dissolved in approximately 0.7 mL of deuterated chloroform (CDCl_3).
- The solution was transferred to a 5 mm NMR tube.
- A small amount of tetramethylsilane (TMS) was added as an internal standard (δ 0.00 ppm).

Data Acquisition:

- Solvent: CDCl_3 [\[2\]](#)
- Frequency: 250 MHz[\[2\]](#)
- Temperature: Standard probe temperature (approximately 298 K).
- Pulse Sequence: Standard single-pulse sequence.
- Number of Scans: Typically 16 to 64 scans are acquired to achieve an adequate signal-to-noise ratio.
- Relaxation Delay: A relaxation delay of 1-2 seconds is generally sufficient.

Data Processing:

- The raw data (Free Induction Decay - FID) was Fourier transformed to obtain the frequency-domain spectrum.
- The spectrum was phase-corrected and baseline-corrected.
- Chemical shifts were referenced to the internal standard (TMS).
- Integration of the signals was performed to determine the relative number of protons.
- Coupling constants were measured from the splitting patterns of the signals.

FT-IR Spectroscopy (General Protocol for a Liquid Sample)

Objective: To identify the functional groups present in (2-Thiazolyl)methylamine.

Instrumentation: Fourier Transform Infrared (FT-IR) Spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

- Ensure the ATR crystal (e.g., diamond or germanium) is clean.
- Acquire a background spectrum of the empty ATR crystal.
- Place a small drop of liquid (2-Thiazolyl)methylamine directly onto the ATR crystal.
- Lower the press arm to ensure good contact between the sample and the crystal.

Data Acquisition:

- Spectral Range: 4000-400 cm^{-1} .
- Resolution: Typically 4 cm^{-1} .
- Number of Scans: 16 to 32 scans are co-added to improve the signal-to-noise ratio.

Data Processing:

- The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
- The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to different functional groups.

Mass Spectrometry (General Protocol for a Liquid Sample via Electron Ionization)

Objective: To determine the molecular weight and fragmentation pattern of (2-Thiazolyl)methylamine.

Instrumentation: Mass Spectrometer with an Electron Ionization (EI) source.

Sample Introduction:

- A small amount of the liquid sample is injected into the instrument, often via a direct insertion probe or after separation by Gas Chromatography (GC).
- The sample is vaporized in the ion source.

Ionization:

- Ionization Mode: Electron Ionization (EI).
- Electron Energy: Typically 70 eV.

Mass Analysis:

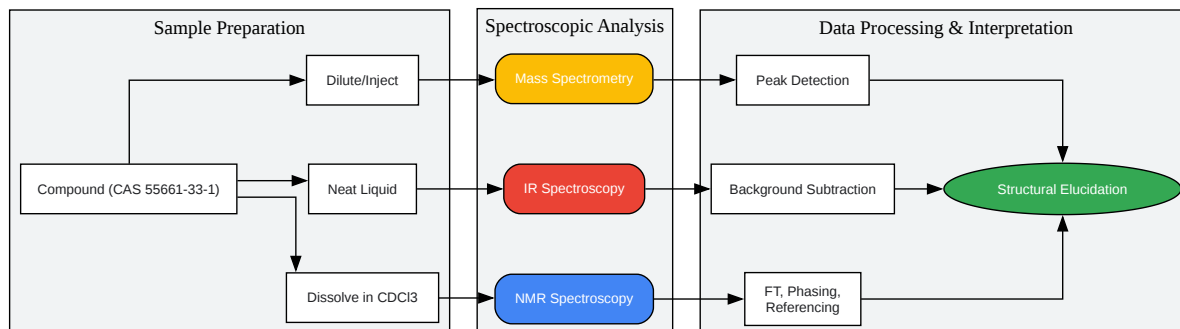
- The generated ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

Data Acquisition and Processing:

- The detector records the abundance of ions at each m/z value.
- The data is presented as a mass spectrum, which is a plot of relative ion intensity versus m/z .
- The molecular ion peak is identified, and the fragmentation pattern is analyzed to deduce structural information.

Workflow Visualization

The following diagram illustrates a typical analytical workflow for the spectroscopic characterization of a chemical compound like (2-Thiazolyl)methylamine.



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Caption: Analytical workflow for spectroscopic characterization.

This guide provides a foundational understanding of the spectroscopic characteristics of (2-Thiazolyl)methylamine. For further in-depth analysis or specific applications, it is recommended to acquire experimental data under controlled laboratory conditions.

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References

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